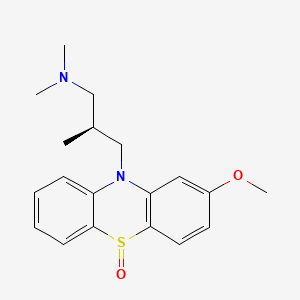

Methotrimeprazine sulfoxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methotrimeprazine Sulfoxide is a metabolite of Methotrimeprazine . Methotrimeprazine is a phenothiazine used in the management of psychosis, particularly those of schizophrenia, and manic phases of bipolar disorder .

Synthesis Analysis

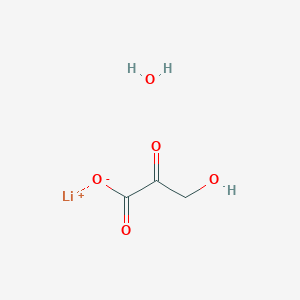

Methotrimeprazine Sulfoxide is a metabolite of Methotrimeprazine . It is metabolized in the liver and degraded to a sulfoxid-, a glucuronid-, and a demethyl-moiety .Molecular Structure Analysis

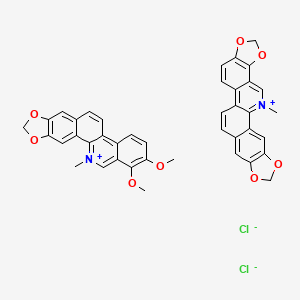

The 3-dimensional molecular structures of Methotrimeprazine, Methotrimeprazine Sulfoxide, and Chlorpromazine Sulfoxide were examined by X-ray crystallography . The crystal structures of Methotrimeprazine and its Sulfoxide were similar to the previously published structure of Chlorpromazine .Chemical Reactions Analysis

Methotrimeprazine’s antipsychotic effect is largely due to its antagonism of dopamine receptors in the brain. In addition, its binding to 5HT2 receptors may also play a role . The metabolism of Methotrimeprazine can be decreased when combined with Dimethyl sulfoxide .Physical And Chemical Properties Analysis

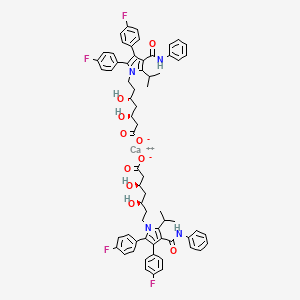

Methotrimeprazine Sulfoxide has a molecular weight of 344.47 and a molecular formula of C19H24N2O2S .Aplicaciones Científicas De Investigación

Neuroleptic Research

Methotrimeprazine sulfoxide has been studied in the field of neuroleptic research . The 3-dimensional molecular structures of methotrimeprazine, methotrimeprazine sulfoxide, and chlorpromazine sulfoxide were examined by X-ray crystallography . Previous studies of their dopamine receptor binding affinities have indicated that both chlorpromazine sulfoxide and methotrimeprazine sulfoxide lack neuroleptic potency .

Pharmacological Studies

Methotrimeprazine sulfoxide has pharmacological activity similar to that of both chlorpromazine and promethazine . It has the histamine-antagonist properties of the antihistamines together with central nervous system effects resembling those of chlorpromazine .

Treatment of Psychosis

Methotrimeprazine is used in the management of psychosis, particularly those of schizophrenia .

Treatment of Bipolar Disorder

Methotrimeprazine is also used in managing the manic phases of bipolar disorder .

Treatment of Nausea and Vomiting

Methotrimeprazine is used in the treatment of nausea and vomiting .

Pain Management

Methotrimeprazine is used in the symptomatic treatment of various types of pain, including cancer pain, phantom limb pain, post-herpetic neuralgia, trigeminal neuralgia, and neurocostal neuralgia .

Treatment of Anxiety

Methotrimeprazine is used in the management of anxiety .

Treatment of Amnesia

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-3-(2-methoxy-5-oxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2S/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)24(22)19-10-9-15(23-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3/t14-,24?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJAZGOWDHBZEI-LNYMIDHXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)OC)CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)OC)CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methotrimeprazine sulfoxide | |

Q & A

Q1: What is the significance of Methotrimeprazine Sulfoxide in the context of Methotrimeprazine administration?

A1: Methotrimeprazine Sulfoxide is a major metabolite of the antipsychotic drug Methotrimeprazine (levomepromazine). Studies have shown that after oral administration of Methotrimeprazine, Methotrimeprazine Sulfoxide can reach higher plasma concentrations than the parent drug []. This suggests a potential role for Methotrimeprazine Sulfoxide in the overall therapeutic effect and potential side effects of Methotrimeprazine treatment.

Q2: How does the pharmacological activity of Methotrimeprazine Sulfoxide compare to Methotrimeprazine?

A2: While Methotrimeprazine Sulfoxide is a major metabolite of Methotrimeprazine, it exhibits significantly lower pharmacological activity [, ]. This difference in potency is attributed to the introduction of the sulfoxide group, rather than conformational changes in the molecule [].

Q3: Has Methotrimeprazine Sulfoxide been detected in cases of Methotrimeprazine overdose?

A3: Yes, Methotrimeprazine Sulfoxide has been detected in postmortem analyses of individuals who fatally overdosed on Methotrimeprazine []. In one case, the concentration of Methotrimeprazine Sulfoxide in the blood was measured at 1.8 mg/L, alongside 4.1 mg/L of Methotrimeprazine and 2.0 mg/L of desmethylmethotrimeprazine []. This highlights the importance of considering Methotrimeprazine Sulfoxide levels in toxicological assessments.

Q4: What are the main routes of elimination for Methotrimeprazine and its metabolites?

A4: While specific details on Methotrimeprazine Sulfoxide elimination are limited in the provided research, studies indicate that less than 1% of Methotrimeprazine is excreted unchanged in the urine of both rats and humans []. This suggests extensive metabolism of the drug, with metabolites like Methotrimeprazine Sulfoxide likely undergoing further breakdown and excretion through various pathways. Further research is needed to fully elucidate the elimination pathways of Methotrimeprazine Sulfoxide in humans.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate](/img/structure/B1142041.png)

![endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride](/img/structure/B1142047.png)

![tert-butyl N-[(2S)-1-(benzenesulfonyl)-3-(oxan-2-yloxy)propan-2-yl]carbamate](/img/structure/B1142053.png)